molecular formula C20H22O3 B1239518 (1E)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-1-hepten-3-one CAS No. 81840-57-5

(1E)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-1-hepten-3-one

Cat. No. B1239518
CAS RN: 81840-57-5
M. Wt: 310.4 g/mol
InChI Key: OKVCTOBWIAGOMR-ACCUITESSA-N
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Description

“(1E)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-1-hepten-3-one” is a chemical compound with the molecular formula C11H12O3 . It is also known as Dehydrozingerone and Vanillylideneacetone .


Molecular Structure Analysis

The molecular structure of “(1E)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-1-hepten-3-one” can be represented by the SMILES notation: COC1=C(O)C=CC(C=CC©=O)=C1 . This indicates that the molecule contains a methoxy group (OCH3), a hydroxy group (OH), and a carbonyl group (C=O) among other functional groups .


Physical And Chemical Properties Analysis

“(1E)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-1-hepten-3-one” is a crystalline powder with a melting point of 129°C . It has a molecular weight of 192.21 g/mol .

Scientific Research Applications

Estrogenic Activity Evaluation

Research has identified that certain diarylheptanoids, including compounds similar to (1E)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-1-hepten-3-one, exhibit estrogenic-like activity. These compounds, isolated from Curcuma comosa, show transcriptional activity comparable to or higher than the phytoestrogen genistein, suggesting their potential in estrogenic activity applications (Suksamrarn et al., 2008).

Antiviral Properties

A study on diarylheptanoids isolated from Alpinia officinarum, which includes similar compounds, demonstrated significant anti-influenza virus activity both in vitro and in vivo. These compounds have shown efficacy against various strains of influenza virus, including oseltamivir-resistant strains (Sawamura et al., 2010).

Antifungal and Anticoccidium Effects

Compounds akin to (1E)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-1-hepten-3-one from Zingiber officinale, such as gingerenone A, have been identified with antifungal and anticoccidium activities. These diarylheptenones exhibit significant effects against pathogens like Pyricularia oryzae (Endo et al., 1990).

Anti-inflammatory Activities

Diarylheptanoids, similar to the compound , have been studied for their anti-inflammatory activities. Compounds from Curcuma comosa have shown potent inhibitory activity on nitric oxide production in macrophage cells, indicating potential applications in anti-inflammatory therapies (Sornkaew et al., 2015).

Neuroprotective Effects

Research into benzylideneacetophenone derivatives, which are structurally related to (1E)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-1-hepten-3-one, revealed their potential as neuroprotective agents. These compounds demonstrated efficacy in scavenging free radicals, inhibiting glutamate-induced neurotoxicity, and suppressing inflammatory responses in microglia (Jang et al., 2009).

properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,11-15,22H,5-6,9-10H2,1H3/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVCTOBWIAGOMR-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CCCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CCCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-1-hepten-3-one

CAS RN

81840-57-5
Record name 1-Hepten-3-one, 1-(4-hydroxy-3-methoxyphenyl)-7-phenyl-, (1E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081840575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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